molecular formula C17H18N2O3 B2875180 (Z)-N'-(4-methoxybenzylidene)-2-(m-tolyloxy)acetohydrazide CAS No. 303065-07-8

(Z)-N'-(4-methoxybenzylidene)-2-(m-tolyloxy)acetohydrazide

Cat. No.: B2875180
CAS No.: 303065-07-8
M. Wt: 298.34 g/mol
InChI Key: PSUBAHMLHQBHRA-WOJGMQOQSA-N
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Description

(Z)-N'-(4-Methoxybenzylidene)-2-(m-Tolyloxy)acetohydrazide is a synthetic Schiff base hydrazide derivative of interest in medicinal chemistry and materials science. This compound belongs to a class of chemicals known for a wide spectrum of biological activities, which include antimicrobial , antifungal , and antitumor properties . The core structural motif of this family of compounds is the azomethine group (-C=N-), formed via the condensation of a hydrazide with an aldehyde, which is critical for its biological activity . Schiff bases like this one are also widely employed as versatile ligands for metal complexation in coordination chemistry, forming complexes that can have enhanced biological activity or unique catalytic properties . In the crystal structure of closely related analogs, molecules can form specific intermolecular interactions, such as N—H···O hydrogen bonds, leading to dimeric structures that may influence the compound's physical properties and stability . The synthesis of such compounds is often achieved through a straightforward condensation reaction between a substituted acetohydrazide and an aldehyde, such as 4-methoxybenzaldehyde, a method that can be efficiently accelerated using microwave irradiation . This product is presented for research applications only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

CAS No.

303065-07-8

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C17H18N2O3/c1-13-4-3-5-16(10-13)22-12-17(20)19-18-11-14-6-8-15(21-2)9-7-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+

InChI Key

PSUBAHMLHQBHRA-WOJGMQOQSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(4-methoxybenzylidene)-2-(m-tolyloxy)acetohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 2-(m-tolyloxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(4-methoxybenzylidene)-2-(m-tolyloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-(4-methoxybenzylidene)-2-(m-tolyloxy)acetohydrazide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry, forming complexes with metal ions.

Biology

Medicine

In medicine, hydrazide derivatives are often explored for their antimicrobial, anticancer, and anti-inflammatory properties. (Z)-N’-(4-methoxybenzylidene)-2-(m-tolyloxy)acetohydrazide may exhibit similar biological activities and could be investigated for therapeutic applications.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N’-(4-methoxybenzylidene)-2-(m-tolyloxy)acetohydrazide would depend on its specific application. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights critical structural variations and properties of analogous compounds:

Compound Name Substituents/R-Groups Melting Point (°C) Key Spectral Data (1H-NMR, IR) Biological Activity Reference
(Z)-N'-(4-Methoxybenzylidene)-2-(m-tolyloxy)acetohydrazide (Target) m-Tolyloxy, 4-OMe Not reported Not available Not reported
(E)-N'-(4-Methoxybenzylidene)-2-(2-oxoindolin-1-yl)acetohydrazide (4e) 2-Oxoindolinyl, 4-OMe 168–169 δ 11.57 (s, CONH), IR: 3265 cm⁻¹ (NH) Antitumor (IC50 values pending)
(E)-N'-(4-Ethoxybenzylidene)-2-(m-tolyloxy)acetohydrazide m-Tolyloxy, 4-OEt (Ethoxy) Not reported Not available Not reported
N'-(4-Methoxybenzylidene)-2-(1H-1,2,4-triazol-1-yl)acetohydrazide 1,2,4-Triazolyl, 4-OMe Not reported IR: 1665 cm⁻¹ (C=O), MS: m/z 273 [M+H]+ Low antifungal activity
(E)-2-(Biphenyl-4-yloxy)-N'-(4-methoxybenzylidene)acetohydrazide Biphenylyloxy, 4-OMe Not reported Not available Not reported
(Z)-2-((1H-Benzo[d]imidazol-2-yl)thio)-N'-(4-methoxybenzylidene)acetohydrazide Benzoimidazolylthio, 4-OMe Not reported 1H-NMR: δ 8.21 (s, CH=N), IR: 1680 cm⁻¹ (C=O) Pending pharmacological evaluation

Key Observations :

  • Substituent Effects: Electron-Donating Groups (e.g., 4-OMe, 4-OEt): Improve solubility in polar solvents but may reduce membrane permeability. Ethoxy analogues (e.g., ) show slightly higher lipophilicity than methoxy derivatives. Heterocyclic Moieties (e.g., triazolyl, benzoimidazolyl): Introduce hydrogen-bonding sites, enhancing interactions with biological targets. For example, the triazolyl derivative in exhibited antifungal activity, albeit weak.
  • Stereochemical Considerations: E/Z isomerism significantly impacts bioactivity. The target compound’s Z-configuration may influence its binding affinity in enzymatic assays.

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